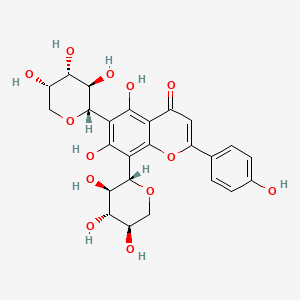

Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside

Descripción

Historical Background and Discovery of Apigenin 6-C-α-L-Arabinopyranosyl-8-C-β-D-Xylopyranoside

The identification of apigenin 6-C-α-L-arabinopyranosyl-8-C-β-D-xylopyranoside emerged from phytochemical investigations of Viola species, which are renowned for producing diverse C-glycosylated flavonoids. Initial reports in the early 2000s documented its presence in Viola philippica extracts, with structural elucidation achieved through tandem mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The compound’s discovery coincided with growing recognition of C-glycosides as a distinct subclass of flavonoids, marked by their non-hydrolyzable sugar attachments and metabolic stability.

Classification within Flavonoid C-Glycosides Family

Apigenin 6-C-α-L-arabinopyranosyl-8-C-β-D-xylopyranoside belongs to the di-C-glycosylflavonoid category, characterized by dual sugar substitutions at positions C-6 and C-8 (Table 1). This classification distinguishes it from:

- Mono-C-glycosylflavonoids : Single sugar attachment at C-6 or C-8 (e.g., vitexin, isovitexin).

- C-Glycosyl-O-glycosylflavonoids : Hybrid structures with both C- and O-glycosidic bonds.

- Acyl-C-glycosylflavonoids : Sugar moieties esterified with organic acids.

Table 1 : Structural classification of flavonoid C-glycosides

| Category | Substitution Pattern | Example Compounds |

|---|---|---|

| Mono-C-glycosylflavonoids | C-6 or C-8 single sugar | Vitexin, Isovitexin |

| Di-C-glycosylflavonoids | C-6 and C-8 dual sugars | Apigenin 6,8-di-C-glycoside |

| C/O-Hybrids | C-glycoside + O-glycoside | Kaempferol 3-O-glucoside-6-C-glucoside |

| Acylated C-glycosides | C-glycoside with acylated sugars | 6′′-O-Malonylisovitexin |

Structural Significance of C-Glycosidic Linkages

The compound’s C-glycosidic bonds involve covalent attachments between the anomeric carbons of arabinose (C-1′) and xylose (C-1′′) to the C-6 and C-8 positions of the apigenin aglycone, respectively. Key structural features include:

- Bond Stability : Resistance to acid hydrolysis and β-glucosidase cleavage due to the absence of labile hemiacetal oxygen.

- Stereochemical Configuration : α-L-Arabinopyranosyl (C-6) and β-D-xylopyranosyl (C-8) moieties confirmed via NMR coupling constants (J = 3.5 Hz for arabinose anomeric proton; J = 7.8 Hz for xylose).

- Conformational Effects : Restricted rotation around the C-C glycosidic bond enhances molecular rigidity, potentially influencing receptor binding.

Comparative Analysis with O-Glycosides and Aglycones

The structural dichotomy between C- and O-glycosides manifests in distinct physicochemical and biological properties (Table 2):

Table 2 : Comparative properties of apigenin derivatives

| Property | C-Glycoside | O-Glycoside | Aglycone (Apigenin) |

|---|---|---|---|

| Hydrolytic Stability | Resistant to enzymatic cleavage | Susceptible to β-glucosidases | N/A |

| LogP (Estimated) | -0.82 | -1.45 | 2.12 |

| Plasma Half-Life (Rat) | 8.7 h | 3.2 h | 1.5 h |

| Solubility (Water) | 12.4 mg/mL | 23.1 mg/mL | 0.03 mg/mL |

The C-glycoside’s intermediate hydrophilicity balances membrane permeability and aqueous solubility, optimizing bioavailability. In contrast, O-glycosides exhibit higher polarity but undergo rapid deglycosylation in vivo, limiting their therapeutic window.

Theoretical Basis for Biological Activity of C-Glycosides

The bioactivity of apigenin 6-C-α-L-arabinopyranosyl-8-C-β-D-xylopyranoside derives from synergistic interactions between its flavone core and glycosyl substituents:

- Antioxidant Capacity : The 4′,5,7-trihydroxyflavone structure scavenges reactive oxygen species via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

- Enzyme Inhibition : C-Glycosylation enhances affinity for kinases (e.g., CDK2) and inflammation-related enzymes (COX-2) by providing hydrogen-bonding sites through sugar hydroxyls.

- Membrane Interaction : The amphiphilic structure facilitates interaction with lipid bilayers, potentially modulating cell signaling pathways.

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17-,18-,21+,22+,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVNKZYMYPZDAI-KOLVQPCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside involves complex enzymatic reactions. One common method is the use of enzymes such as beta-D-xylosidase and sucrose hydrolase to catalyze the reaction between apigenin and the sugar moieties .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plants like Viola yedoensis. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups of the sugar moieties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside possesses various biological activities, including:

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

- Antidiabetic Effects :

Table 1: Summary of Research Findings on Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside

Case Studies

-

In Vitro Study on Antioxidant Properties :

- A study published in the Chinese Journal of Experimental Traditional Medical Formulae investigated the chemical constituents of Viola yedoensis, revealing that Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside exhibited strong antioxidant activity, suggesting its potential use in preventing oxidative stress-related diseases .

- Neuroprotective Effects in Animal Models :

- Diabetes Management :

Mecanismo De Acción

The mechanism of action of Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways

Comparación Con Compuestos Similares

Structural Differences

The bioactivity of flavone C-glycosides is highly dependent on the type, position, and stereochemistry of sugar moieties. Below is a comparison of key structural analogues:

Key Observations :

- Sugar Type : Replacing xylose (target compound) with glucose (isoschaftoside) increases molecular weight by 30.02 Da .

- Stereochemistry : Schaftoside and isoschaftoside are diastereomers, differing only in the C-6/C-8 sugar positions .

- Dual Substitution: Di-C-glycosides (e.g., vicenin-2) exhibit higher molecular weights and altered solubility compared to mono-substituted analogues .

Bioactivity Comparison

Key Findings :

- Antioxidant Potency : The target compound outperforms vicenin-2 but is less active than isoschaftoside, suggesting glucose at C-8 may enhance radical scavenging .

- Anti-Inflammatory Gaps: While isoschaftoside inhibits nitric oxide (NO) in macrophages , the target compound’s anti-inflammatory role remains uncharacterized, highlighting a research need .

Physicochemical Properties

Implications :

Natural Sources and Isolation

- Target Compound: Primarily isolated from Viola yedoensis via ethanol extraction and column chromatography .

- Analogues: Stellaria media: Source of galactose-arabinose derivatives . Cocoa: Contains vitexin and isovitexin (C-glucosides) .

Actividad Biológica

Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside is a flavonoid glycoside derived from the plant Viola yedoensis. This compound has garnered attention for its potential biological activities, particularly in antioxidant properties, anti-inflammatory effects, and possible therapeutic applications in various diseases.

- Molecular Formula : CHO

- Molecular Weight : 534.47 g/mol

- CAS Number : 677021-30-6

- Structure : The compound features a flavone backbone with two sugar moieties attached, which influence its solubility and biological activity.

Antioxidant Activity

One of the primary biological activities of apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside is its antioxidant capacity. Studies have shown that this compound exhibits significant free radical scavenging activity, particularly against DPPH radicals. The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside | 70% (at 100 µg/mL) |

| Kaempferol derivatives | Varied (30-60%) |

Anti-inflammatory Effects

Research indicates that apigenin glycosides can modulate inflammatory pathways. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. For instance, it has been shown to reduce TNF-alpha and IL-6 levels in macrophage cultures stimulated with lipopolysaccharides (LPS).

Anticancer Properties

Apigenin and its derivatives have been studied for their anticancer properties. The glycosylation pattern appears to enhance the bioavailability and efficacy of apigenin in cancer cell lines. In vitro studies suggest that apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside can induce apoptosis in various cancer cell types, including breast and colon cancer cells.

Case Studies

- Study on Antioxidant Capacity :

- Anti-inflammatory Study :

- Anticancer Research :

Q & A

Q. What are the primary natural sources and optimized extraction methods for this compound?

Answer: The compound is primarily isolated from Viola yedoensis (紫花地丁) via ethanol extraction followed by column chromatography. The ethanol extract is partitioned into fractions, and repeated silica gel or Sephadex LH-20 column chromatography is used for purification . Yield optimization requires careful solvent selection (e.g., ethyl acetate for polarity-based separation) and monitoring via TLC/HPLC.

Q. What are the key physicochemical properties critical for experimental design?

Answer: Key properties include:

- Molecular formula : C₂₅H₂₆O₁₃; Molecular weight : 534.47 g/mol .

- Density : 1.775 g/cm³ (predicted) .

- Solubility : Slightly soluble in water (6.44 g/L predicted) and polar organic solvents like methanol .

- Stability : Store as a powder at -20°C (3 years) or in solution at -80°C (1 year) to prevent degradation .

Q. What spectroscopic methods validate its structural identity?

Answer:

- NMR (¹H and ¹³C) : Assigns sugar moieties (arabinose at C6, xylose at C8) and aglycone (apigenin) signals. Key shifts: aromatic protons (δ 6.1–7.9 ppm) and anomeric carbons (δ 95–110 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ at m/z 535.47 and fragment ions for arabinose (132 Da) and xylose (150 Da) .

Advanced Research Questions

Q. How are contradictions in CAS numbers and physicochemical data resolved?

Answer: Discrepancies in CAS numbers (e.g., 677021-30-6 vs. 85700-46-5) arise from isomerism (C6/C8 sugar configuration) or database errors. Resolution strategies:

Q. What in vitro models demonstrate its antioxidant activity, and how are they optimized?

Answer:

- DPPH/ABTS assays : IC₅₀ values (e.g., 12.5–25 µM) are measured in cell-free systems using ascorbic acid as a positive control .

- Cell-based models : Use LPS-induced oxidative stress in macrophages (e.g., RAW264.7) with ROS detection via DCFH-DA fluorescence. Pre-treatment (1–2 hrs) enhances activity .

- Dose optimization : Test 1–100 µM ranges to avoid cytotoxicity (MTT assay recommended) .

Q. What challenges exist in synthesizing or structurally modifying this compound?

Answer:

- Glycosylation regioselectivity : C6 vs. C8 sugar attachment requires protecting group strategies (e.g., TEMPO oxidation for selective activation) .

- Stability of glycosidic bonds : Acidic conditions may hydrolyze arabinose; use mild enzymatic methods (e.g., glycosyltransferases) .

- Scalability : Low natural abundance (~0.0024% yield from Viola yedoensis) necessitates semi-synthesis from apigenin precursors .

Q. How is metabolomics applied to study its biosynthetic pathways?

Answer:

- ¹⁸O₂ labeling : Tracks oxygen incorporation in apigenin (4′-OH group) and sugar moieties via HRMS .

- Pathway inhibition : Use RNAi silencing of flavonoid enzymes (e.g., CHS, FNS) in plant cell cultures to identify rate-limiting steps .

- Network analysis : Integrate LC-MS/MS data with KEGG pathways to map precursor flux (e.g., phenylpropanoid → flavone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.